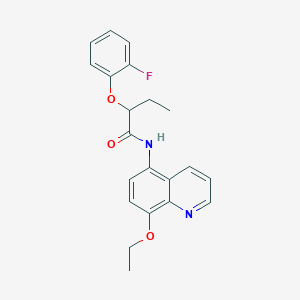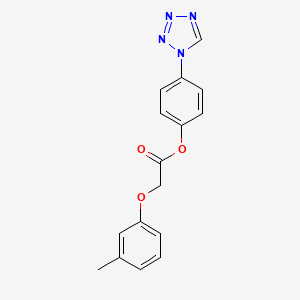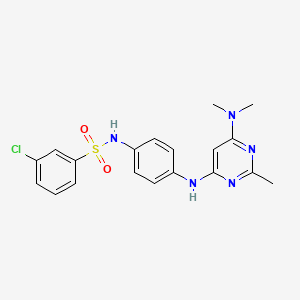![molecular formula C18H15BrN2O3 B11334025 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11334025.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced through bromination reactions, while the phenoxyacetamide moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
作用機序
The mechanism by which N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group and oxazole ring are believed to play key roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
- N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
- N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide stands out due to the presence of the bromophenyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
特性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-3-2-4-15(9-12)23-11-17(22)20-18-10-16(21-24-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,22) |
InChIキー |
YVYSPYWLWKZDIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine](/img/structure/B11333960.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11333976.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B11333982.png)

![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11333991.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333996.png)
![N-(3,5-dimethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11333997.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11334009.png)
![7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334011.png)
![1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11334015.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide](/img/structure/B11334017.png)
![4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B11334027.png)

